An In-depth Technical Guide to the Chemical and Physical Properties of (Cyclopropylmethyl)(2-phenylethyl)amine
An In-depth Technical Guide to the Chemical and Physical Properties of (Cyclopropylmethyl)(2-phenylethyl)amine
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of (Cyclopropylmethyl)(2-phenylethyl)amine, a secondary amine incorporating both a cyclopropylmethyl and a phenylethyl moiety. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and established chemical principles to predict its characteristics. The guide covers nomenclature, structural features, predicted physicochemical properties, likely synthetic routes, and expected spectroscopic signatures. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a detailed understanding of this and similar chemical entities.
Introduction and Nomenclature
(Cyclopropylmethyl)(2-phenylethyl)amine, systematically named N-(cyclopropylmethyl)-2-phenylethanamine, is a secondary amine characterized by the attachment of a cyclopropylmethyl group and a 2-phenylethyl group to a central nitrogen atom. The presence of the strained cyclopropyl ring and the aromatic phenylethyl group suggests a molecule with potentially interesting conformational properties and biological activity. While specific experimental data for this compound is not widely published, its properties can be inferred from the well-documented characteristics of its constituent functional groups and related analogs.
Table 1: Compound Identification
| Identifier | Value |
| Systematic Name | N-(cyclopropylmethyl)-2-phenylethanamine |
| Common Name | (Cyclopropylmethyl)(2-phenylethyl)amine |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol [1] |
| CAS Number | Not readily available in public databases. |
Predicted Physicochemical Properties
The physical properties of (Cyclopropylmethyl)(2-phenylethyl)amine are anticipated to be influenced by its molecular weight, the polarity of the amine group, and the hydrophobic nature of the phenyl and cyclopropyl groups. The following table summarizes the predicted properties based on data from analogous compounds.
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value | Basis for Prediction and Remarks |
| Physical State | Liquid at room temperature | Similar secondary amines of this molecular weight are typically liquids. |
| Boiling Point | Estimated 240-260 °C | Extrapolated from the boiling points of phenethylamine (197-200 °C) and considering the increased molecular weight.[2] |
| Melting Point | Not applicable (expected to be a liquid at standard temperature) | |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane).[3] Limited solubility in water. | The nonpolar hydrocarbon portions of the molecule would dominate, leading to good solubility in organic solvents. The amine group may allow for slight water solubility. |
| pKa | Estimated 9.5 - 10.5 | Typical for secondary alkylamines. The basicity of the nitrogen lone pair is a key chemical feature. |
| logP (Octanol/Water Partition Coefficient) | Estimated 3.0 - 3.5 | Reflects a preference for lipophilic environments, a common characteristic for molecules with significant hydrocarbon content. |
Synthesis and Reactivity
The synthesis of (Cyclopropylmethyl)(2-phenylethyl)amine can be approached through several established methods for the formation of secondary amines. A highly probable and efficient method is reductive amination.
Proposed Synthetic Pathway: Reductive Amination
Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. In the context of synthesizing (Cyclopropylmethyl)(2-phenylethyl)amine, two primary variations of this pathway are feasible.
Pathway A: Phenylacetaldehyde and Cyclopropylmethylamine
This approach involves the reaction of phenylacetaldehyde with cyclopropylmethylamine, followed by reduction.
Caption: Proposed synthetic workflow for (Cyclopropylmethyl)(2-phenylethyl)amine via reductive amination.
Experimental Protocol (Hypothetical):
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To a solution of phenylacetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add cyclopropylmethylamine (1.1 eq).
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Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
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Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (Cyclopropylmethyl)(2-phenylethyl)amine.
Reactivity
The chemical reactivity of (Cyclopropylmethyl)(2-phenylethyl)amine is primarily dictated by the secondary amine functionality.
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Basicity and Salt Formation: As a secondary amine, it is basic and will react with acids to form the corresponding ammonium salts. This property is often utilized for purification and handling of amines.
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N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to undergo reactions with electrophiles such as alkyl halides and acyl chlorides to form tertiary amines and amides, respectively.[3]
-
Oxidation: The amine can be oxidized by strong oxidizing agents.[3]
Spectroscopic Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons: Multiplet in the range of δ 7.1-7.4 ppm (5H). - Phenylethyl CH₂: Two triplets around δ 2.7-3.0 ppm (4H total), showing coupling to each other. - Cyclopropylmethyl CH₂: A doublet around δ 2.4-2.6 ppm (2H), coupled to the cyclopropyl methine proton. - Cyclopropyl protons: Multiplets in the upfield region, typically δ 0.0-0.8 ppm (5H). - N-H proton: A broad singlet, the chemical shift of which is concentration and solvent dependent. This signal would disappear upon D₂O exchange.[4] |
| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 125-140 ppm. - Phenylethyl carbons: Signals for the two CH₂ groups in the range of δ 35-55 ppm. - Cyclopropylmethyl carbons: A signal for the CH₂ group around δ 50-60 ppm and signals for the cyclopropyl carbons in the upfield region (δ 3-15 ppm). |
| IR Spectroscopy | - N-H stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[4][5] - C-H stretches (aromatic): Absorptions above 3000 cm⁻¹. - C-H stretches (aliphatic): Absorptions below 3000 cm⁻¹. - C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 175. - Major Fragmentation Pathways: Alpha-cleavage is expected to be a dominant fragmentation pathway for amines.[5] This would lead to the formation of a resonance-stabilized cation by the loss of a radical. For instance, cleavage of the bond between the two carbons of the phenylethyl group could result in a fragment at m/z 91 (tropylium ion) or a fragment corresponding to the loss of a benzyl radical. Cleavage of the cyclopropylmethyl group could also occur. |
Safety and Handling
Specific toxicological data for (Cyclopropylmethyl)(2-phenylethyl)amine is not available. However, based on the properties of similar amines, appropriate safety precautions should be taken.
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[6]
-
Toxicity: Amines can be corrosive and may cause skin and eye irritation or burns upon contact.[6][7] Inhalation of vapors may cause respiratory tract irritation.[6] The toxicological properties have not been fully investigated.[6]
Conclusion
(Cyclopropylmethyl)(2-phenylethyl)amine is a secondary amine for which detailed experimental data is not widely available. However, by leveraging knowledge of its structural components and related compounds, its chemical and physical properties, synthetic routes, and spectroscopic characteristics can be reasonably predicted. This guide provides a foundational understanding for researchers interested in this molecule, emphasizing the utility of predictive chemistry in the absence of direct experimental evidence. Further empirical studies are necessary to validate these predictions and fully characterize this compound.
References
- EvitaChem. (n.d.). (Cyclopropylmethyl)[1-(2-methylphenyl)ethyl]amine (EVT-15404625).
- Fisher Scientific. (n.d.). Safety Data Sheet.
- CPAChem. (n.d.). Safety data sheet.
- Merck. (n.d.). (2-cyclopropylethyl)(cyclopropylmethyl)amine | 1249154-28-6.
- NextSDS. (n.d.). (cyclopropylmethyl)(1-phenylethyl)amine — Chemical Substance Information.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- PubChem. (n.d.). 3-(2-((Cyclopropylmethyl)(phenethyl)amino)ethyl)phenol.
- MDPI. (2022, December 12). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans.
- Google Patents. (n.d.). US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
- NIST. (n.d.). Phenethylamine, α-methyl-N-propyl-.
- PubChem. (n.d.). Phenethylamine.
- Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.
- PubChem. (n.d.). N-(1-cyclopropylethyl)-2-methylaniline.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines.
Sources
- 1. N-(1-cyclopropylethyl)-2-methylaniline | C12H17N | CID 43196666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-BENZYL-2-PHENYLETHYLAMINE | 3647-71-0 [chemicalbook.com]
- 5. 2-Phenylpropylamine | C9H13N | CID 11398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Cyclopropyl-2-phenylethan-1-amine | 112093-23-9 [sigmaaldrich.com]
- 7. achmem.com [achmem.com]
